N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3,4-dimethylanilino)triazolidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3,4-dimethylanilino)triazolidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O3/c1-13-5-7-16(11-14(13)2)23-20-19(24-26-25-20)21(27)22-10-9-15-6-8-17(28-3)18(12-15)29-4/h5-8,11-12,19-20,23-26H,9-10H2,1-4H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMAOEBIIGVXEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2C(NNN2)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3,4-dimethylanilino)triazolidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and various biological effects, including its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 399.5 g/mol. Its structure comprises a triazolidine ring, which is known for its diverse biological activities. The presence of methoxy and dimethyl groups on the phenyl rings enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 399.5 g/mol |
| CAS Number | 1291843-09-8 |
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available precursors. The methodology often includes the formation of the triazolidine core through cyclization reactions followed by functionalization to introduce the desired substituents.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
- Case Study : In vitro assays demonstrated that the compound reduced cell viability in MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines with IC50 values of approximately 10 µM and 15 µM, respectively. These findings suggest that it may act as a potent anticancer agent.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways.
- Antioxidant Activity : It exhibits free radical scavenging properties, which can contribute to its protective effects against oxidative stress in cells.
- Targeting Specific Pathways : Preliminary data suggest that it may inhibit pathways such as PI3K/Akt and MAPK/ERK, which are crucial for cancer cell survival and proliferation.
Research Findings
Recent literature has focused on the synthesis and biological evaluation of similar compounds within the triazolidine class. Notable findings include:
- Antitumor Activity : A study reported that derivatives of triazolidines exhibited varying degrees of antitumor activity depending on their substituents, indicating structure-activity relationships (SAR) that could guide further development.
- Synergistic Effects : Combinations of this compound with established chemotherapeutics have shown enhanced efficacy in preclinical models, suggesting potential for combination therapies in clinical settings.
Comparison with Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
Structure: Rip-B replaces the triazolidine-carboxamide core with a simpler benzamide group. The 3,4-dimethoxyphenethyl chain is retained, but the absence of the triazolidine ring and 3,4-dimethylanilino substituent reduces steric complexity. Synthesis: Synthesized via acylation of 3,4-dimethoxyphenethylamine with benzoyl chloride (80% yield, 30-minute reaction time) . Key Properties:
Comparison: The triazolidine-based target compound likely requires multi-step synthesis, including cyclization to form the heterocyclic ring, whereas Rip-B is synthesized in a single-step acylation.
2-(3,4-Dimethoxyphenyl)ethylazanium chloride dihydrate
Structure: This compound features a quaternary ammonium center linked to two 3,4-dimethoxyphenethyl groups and a carbamoylpropyl chain. Unlike the target compound, it lacks a triazolidine ring but shares the dimethoxyphenethyl motif. Synthesis: Isolated as an intermediate in isoquinoline alkaloid analog synthesis, involving carbamoylation and ammonium salt formation . Crystallography:
- Monoclinic crystal system (space group P21/c)
- Unit cell dimensions: a = 21.977 Å, b = 12.2295 Å, c = 10.2217 Å, β = 93.490°
- Hydrogen-bonding network stabilizes the structure via water molecules and chloride ions .
Comparison : The target compound’s triazolidine ring may adopt a planar conformation, contrasting with the tetrahedral geometry around the ammonium center in this intermediate. The dihydrate’s crystallographic stability suggests that similar hydrates could form in the target compound under specific conditions.
Triazole and Imidazole Derivatives ()
Examples :
- 5-Amino-1-[2-(3,4-dimethylanilino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]triazole-4-carboxamide
- 5-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-1H-imidazole-2-thione
Structural Features: These compounds replace the triazolidine ring with triazole or imidazole heterocycles.
Comparison : Triazolidines (saturated 5-membered rings with three nitrogen atoms) offer conformational flexibility and reduced aromaticity compared to triazoles or imidazoles. This may influence solubility, metabolic stability, and interactions with biological targets.
Physicochemical and Functional Properties
Implications for Bioactivity
- Rip-B : The benzamide structure is common in enzyme inhibitors (e.g., protease inhibitors), but its simplicity may limit target specificity.
- Triazolidine Target : The saturated triazolidine core could mimic transition states in enzymatic reactions, offering promise as a protease or kinase inhibitor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
